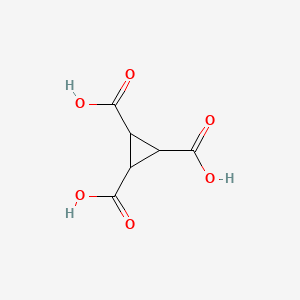

trans-Cyclopropane-1,2,3-tricarboxylic acid

Descripción general

Descripción

Trans-Cyclopropane-1,2,3-tricarboxylic acid is a chemical compound with the molecular formula C6H6O6 . It has an average mass of 174.108 Da and a monoisotopic mass of 174.016434 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring with a carboxylic acid group attached to each carbon atom . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

This compound has a melting point of 149 °C . Its density is predicted to be 1.934±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Trans-Cyclopropane-1,2,3-tricarboxylic acid and its derivatives have been extensively studied for their roles in various synthesis and chemical reaction processes. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates are used to synthesize 2,4,5-trisubstituted oxazoles with the aid of tin(IV) chloride, showcasing a pathway involving the generation of aroylmethylidene malonates followed by conjugate addition and cyclisation (Selvi & Srinivasan, 2014). Moreover, trans-dicarbon-substituted chiral cyclopropane units have been developed as key intermediates for synthesizing various biologically active compounds, indicating the potential of cyclopropane rings in restricting compound conformation to enhance activity (Kazuta, Matsuda, & Shuto, 2002).

Metalation and Functionalization

Metalation processes involving this compound derivatives have been reported, such as the conversion of 2-chloromethyl-2-oxazoline into trans-1,2,3-tris(oxazolinyl)cyclopropane using strong bases, with subsequent electrophile addition allowing for further functionalization (Capriati, Florio, Luisi, & Rocchetti, 2002).

Biological Activity and Applications

In the realm of biological research, cyclopropane derivatives have shown efficacy as inhibitors in various enzymatic processes. For instance, cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been identified as inhibitors in apple 1-aminocyclopropane-1-carboxylic acid oxidase, a finding that contributes to the understanding of ethylene production in plants (Dourtoglou & Koussissi, 2000).

Physicochemical Analysis

The physicochemical properties of cyclopropane derivatives have also been a focus of research. For example, the synthesis and analysis of cyclopropane-1,1,2-tricarboxylic acid through methods like mass spectrometry and thermal analysis have provided insights into its stability and decomposition behavior (Taoana, Holme, & Bariyanga, 2004).

Stereochemistry and Synthesis

The stereochemistry of cyclopropane derivatives is another area of interest. Research on cis-trans isomerization of cyclopropyl radical traps catalyzed by extradiol catechol dioxygenases has provided evidence for semiquinone intermediate, highlighting the stereochemical complexity and potential applications of these compounds (Spence, Langley, & Bugg, 1996).

Propiedades

IUPAC Name |

cyclopropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIRSBTTXOHPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964010 | |

| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

48126-70-1 | |

| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2645177.png)

![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2645178.png)

![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)

![7-Fluoro-2-methyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645182.png)

![N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645186.png)

![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)

![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)